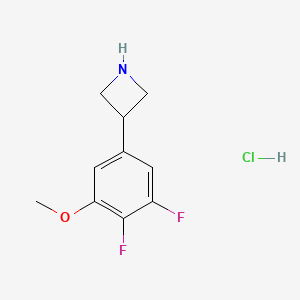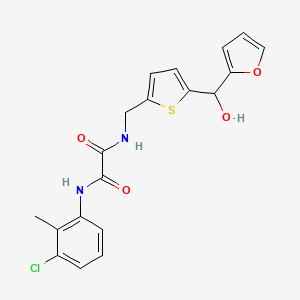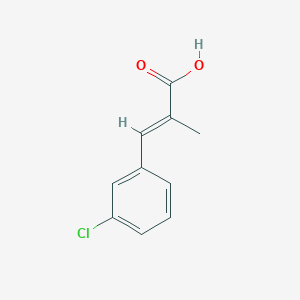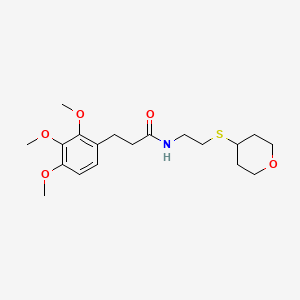
1-(furan-2-carbonyl)piperidine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-carbonyl)piperidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Characterization
- Hofmann (1998) investigated colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids, including a compound closely related to 1-(furan-2-carbonyl)piperidine-3-carboxylic Acid. This research is crucial for understanding the chemical properties and potential applications of such compounds (Hofmann, 1998).
Synthesis and Structural Studies
- Shruthi et al. (2013) explored the synthesis and structural characteristics of compounds related to this compound, contributing to the knowledge of how such compounds can be synthesized and their molecular structures (Shruthi et al., 2013).
Application in Cascade Carboxylative Annulation
- Liao et al. (2005) conducted a study on benzo[b]furan-3-carboxylic acid, which involved forming new bonds through a Pd(II)-mediated cascade carboxylative annulation, a process relevant to the synthesis of related furan carboxylic acids (Liao et al., 2005).
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
- Patel (2020) researched the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including compounds similar to this compound. This research aids in understanding the properties and potential applications of these ligands (Patel, 2020).
Synthesis of Furan-3-carboxylic Esters
- Gabriele et al. (2012) reported the synthesis of furan-3-carboxylic esters via direct palladium iodide-catalyzed oxidative carbonylation, a method potentially applicable to the synthesis of this compound (Gabriele et al., 2012).
Intramolecular Diels-Alder Additions
- Best and Wege (1986) conducted studies on the intramolecular Diels-Alder additions of benzyne to furans, providing insights into the reactions and transformations of furan-containing compounds (Best & Wege, 1986).
HPLC-DAD Method for Determination of Piperidinium
- Varynskyi et al. (2017) developed a highly sensitive and selective method for determining piperidinium compounds in solutions, which could be relevant for analyzing compounds like this compound (Varynskyi et al., 2017).
Vinyl Esters Research
- Mansurov et al. (1975) explored the reaction of vinyl esters of furan-2-carboxylic acids with amines, providing a foundation for understanding reactions involving similar furan carboxylic acids (Mansurov et al., 1975).
Biocatalysis in Furan Carboxylic Acids Synthesis
- Jia et al. (2019) demonstrated the use of enzyme cascades for the synthesis of furan carboxylic acids, a process potentially applicable to compounds like this compound (Jia et al., 2019).
Synthesis of 5-aryl-furan-2-carboxamide Derivatives
- Lim et al. (2019) synthesized a series of 5-aryl-furan-2-carboxamide derivatives, offering insights into the synthesis of furan carboxamides which are structurally related to this compound (Lim et al., 2019).
Furan Carboxylic Acids in Biocatalysts
- Zhang et al. (2020) reported the biocatalytic production of furan carboxylic acids, a method that could be applied to produce this compound (Zhang et al., 2020).
Wirkmechanismus
Mode of Action
It’s worth noting that furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Result of Action
As a furan derivative, it may have potential therapeutic efficacy
Eigenschaften
IUPAC Name |
1-(furan-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYFIFTNRNBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)
![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)
![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)
![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)
![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)
![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)
![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)


